molecular formula C10H11N3O2S2 B14730945 1H-1,2,4-Triazole-3-thiol, 5-((p-ethylsulfonyl)phenyl)- CAS No. 4922-58-1

1H-1,2,4-Triazole-3-thiol, 5-((p-ethylsulfonyl)phenyl)-

Cat. No.: B14730945
CAS No.: 4922-58-1
M. Wt: 269.3 g/mol
InChI Key: MGQJKXDIJCHSHR-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-thiol, 5-((p-ethylsulfonyl)phenyl)- is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

The synthesis of 1H-1,2,4-Triazole-3-thiol, 5-((p-ethylsulfonyl)phenyl)- typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Thiol Group: The thiol group is introduced through a nucleophilic substitution reaction, where a suitable thiolating agent reacts with the triazole intermediate.

    Ethylsulfonyl Substitution: The ethylsulfonyl group is introduced via a sulfonation reaction, where the phenyl ring is treated with ethylsulfonyl chloride under appropriate conditions.

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1H-1,2,4-Triazole-3-thiol, 5-((p-ethylsulfonyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the ethylsulfonyl group, to form corresponding sulfides.

    Substitution: The triazole ring and phenyl ring can participate in nucleophilic and electrophilic substitution reactions, respectively.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-1,2,4-Triazole-3-thiol, 5-((p-ethylsulfonyl)phenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.

    Industry: The compound is used in the development of corrosion inhibitors and as a component in various materials with specialized properties.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3-thiol, 5-((p-ethylsulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The ethylsulfonyl group can enhance the compound’s binding affinity to certain receptors. These interactions result in modulation of biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

1H-1,2,4-Triazole-3-thiol, 5-((p-ethylsulfonyl)phenyl)- can be compared with other triazole derivatives such as:

    1H-1,2,4-Triazole-3-thiol: Lacks the ethylsulfonyl group, resulting in different chemical properties and biological activities.

    5-Phenyl-1H-1,2,4-triazole-3-thiol: Similar structure but without the ethylsulfonyl substitution, leading to variations in reactivity and applications.

    1H-1,2,4-Triazole-3-thiol, 5-((p-methylsulfonyl)phenyl)-:

The presence of the ethylsulfonyl group in 1H-1,2,4-Triazole-3-thiol, 5-((p-ethylsulfonyl)phenyl)- imparts unique properties that distinguish it from these similar compounds, making it valuable for specific applications.

Properties

CAS No.

4922-58-1

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

5-(4-ethylsulfonylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C10H11N3O2S2/c1-2-17(14,15)8-5-3-7(4-6-8)9-11-10(16)13-12-9/h3-6H,2H2,1H3,(H2,11,12,13,16)

InChI Key

MGQJKXDIJCHSHR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=NC(=S)NN2

Origin of Product

United States

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